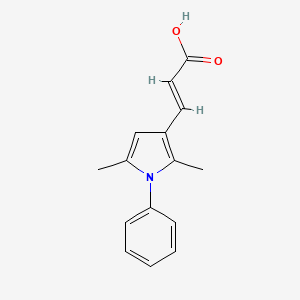

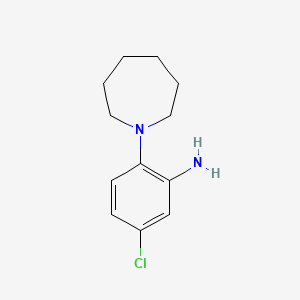

![molecular formula C12H16FO3P B2679860 [(E)-2-diethoxyphosphoryl-2-fluoroethenyl]benzene CAS No. 154092-27-0](/img/structure/B2679860.png)

[(E)-2-diethoxyphosphoryl-2-fluoroethenyl]benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzene is a cyclic hydrocarbon with a chemical formula C6H6, that is, each carbon atom in benzene is arranged in a six-membered ring and is bonded to only one hydrogen atom . There are many derivatives of benzene. The hydrogen atoms can be replaced by many different substituents .

Synthesis Analysis

The synthesis of benzene derivatives often involves electrophilic substitution reactions . For example, an acylation and a bromination can be used to introduce two substituents to the benzene ring .

Molecular Structure Analysis

Each carbon in the benzene ring is sp2 hybridized with a p orbital perpendicular to the ring plane . Being planar and cyclic allows benzene’s p orbitals to undergo cyclic overlap .

Chemical Reactions Analysis

Most of the reactions of benzene belong to a class called electrophilic aromatic substitution that leave the ring itself intact but replace one of the attached hydrogens .

Physical And Chemical Properties Analysis

Benzene belongs to the family of aromatic hydrocarbons which are nonpolar molecules and are usually colorless liquids or solids with a characteristic aroma . Benzene being non-polar is immiscible with water but is readily miscible with organic solvents .

Mécanisme D'action

A two-step mechanism has been proposed for these electrophilic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged arenium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[(E)-2-diethoxyphosphoryl-2-fluoroethenyl]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FO3P/c1-3-15-17(14,16-4-2)12(13)10-11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUAMDAUEABLOIX-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(=CC1=CC=CC=C1)F)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(/C(=C/C1=CC=CC=C1)/F)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FO3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

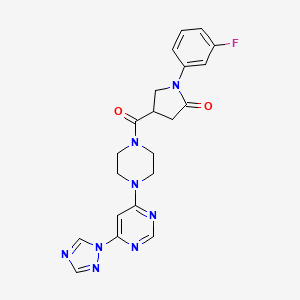

![N-(3-chlorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2679777.png)

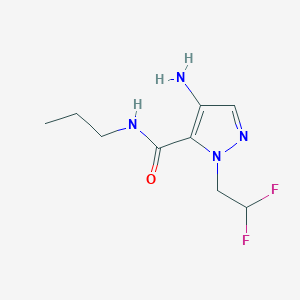

![2-Chloro-1-(8,8-difluoro-6-azaspiro[3.5]nonan-6-yl)ethanone](/img/structure/B2679793.png)

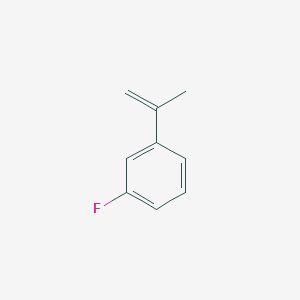

![N-(5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2679795.png)

![2-(4-chlorophenyl)-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2679796.png)

![N-(2,5-Difluorophenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2679797.png)

![1,6-dimethyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one](/img/structure/B2679799.png)